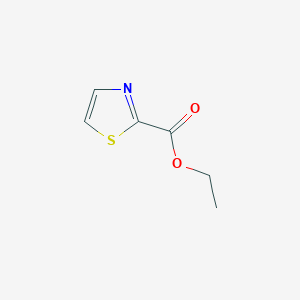

Ethyl thiazole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-9-6(8)5-7-3-4-10-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMPKHJUPNWMDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515788 | |

| Record name | Ethyl 1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14527-42-5 | |

| Record name | Ethyl 1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical characteristics of Ethyl thiazole-2-carboxylate

An In-depth Technical Guide to Ethyl Thiazole-2-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring a thiazole ring substituted with an ethyl ester group at the 2-position. Thiazole derivatives are significant structural motifs found in numerous biologically active compounds and are pivotal intermediates in pharmaceutical and agrochemical synthesis.[1] This document provides a comprehensive overview of the physical and chemical characteristics of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂S | Calculated |

| Molecular Weight | 157.19 g/mol | Calculated |

| Appearance | Beige to light yellow powder | [1] |

| CAS Number | 14527-42-5 | [1] |

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound. While specific spectra for the title compound are not directly available in the provided results, typical chemical shifts and signals for related thiazole ester structures can be inferred. For instance, the carbon NMR of a similar thiazole ester showed signals for the ethoxy group (–CH₃ and –OCH₂) at approximately 14.6 and 60.9 ppm, respectively.[2] The carbonyl of the ester group was observed at 161.7 ppm, and the thiazole carbons appeared at various shifts, with C-2 being highly deshielded.[2]

Chemical Characteristics and Reactivity

This compound serves as a key intermediate in the synthesis of more complex molecules.[1] Its reactivity is primarily centered around the ester functional group and the thiazole ring.

-

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding thiazole-2-carboxylic acid. This reaction is typically carried out under basic conditions, for example, using an aqueous solution of potassium hydroxide (KOH) in ethanol, followed by acidification.[1]

-

Intermediate in Synthesis: It is a precursor for producing various pharmaceuticals, agrochemicals, and dyes.[1] Thiazole-containing compounds are known to be building blocks for medicinally important agents.[3] The thiazole ring system is found in drugs developed for treating allergies, hypertension, inflammation, and various infections.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections describe the synthesis and characterization of thiazole derivatives, based on established procedures for similar compounds.

Synthesis of Thiazole-2-carboxylic Acid from this compound

This protocol details the hydrolysis of the ethyl ester to its corresponding carboxylic acid.[1]

-

Reaction Setup: Dissolve this compound (1.355 mmol) in ethanol (3 mL).

-

Saponification: Add a 2N aqueous solution of potassium hydroxide (3.5 mL, 5 eq.) to the solution.

-

Reaction Time: Stir the reaction mixture at room temperature for 2 hours.

-

Acidification: Acidify the mixture with 2N HCl (3.5 mL).

-

Crystallization: Allow the acidified mixture to stand overnight to precipitate the product.

-

Isolation: Collect the needle-like crystals of thiazole-2-carboxylic acid by filtration.

Caption: Workflow for the hydrolysis of this compound.

General Protocol for Spectroscopic Characterization

The structural confirmation of synthesized thiazole derivatives relies on various spectroscopic techniques. The following is a generalized workflow for sample analysis.

-

Nuclear Magnetic Resonance (NMR):

-

Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard spectrometer (e.g., 400 MHz).

-

Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Identify characteristic absorption bands for functional groups (e.g., C=O of the ester, C=N of the thiazole).

-

-

Mass Spectrometry (MS):

-

Determine the molecular weight and fragmentation pattern using a mass spectrometer (e.g., ESI or EI ionization).

-

The molecular ion peak (M+) confirms the molecular weight of the compound.

-

Caption: Logical workflow for spectroscopic characterization.

Safety and Handling

Proper safety precautions are essential when working with any chemical reagent. For thiazole derivatives, the following general guidelines should be followed:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.[4]

-

Handling: Handle in a well-ventilated area to avoid the formation and inhalation of dust, mists, or vapors.[4] Avoid contact with skin and eyes.[4]

-

Storage: Keep containers tightly closed and store in a dry, well-ventilated place.[5]

-

Hazards: Related compounds are known to cause skin and serious eye irritation and may cause respiratory irritation.[5][6] Some are harmful if swallowed.[5][7]

Applications in Drug Development

The thiazole nucleus is a cornerstone in medicinal chemistry. This compound and its derivatives are valuable starting materials for compounds with a wide range of biological activities.

-

Anticancer Agents: Thiazole derivatives have been investigated as potent inhibitors of various kinases, such as c-Met kinase, which are implicated in cancer progression.[8] They also form the basis for compounds with antileukemic activity.[3]

-

Enzyme Inhibitors: Thiazole-based compounds have shown potential as α-glucosidase inhibitors, which are relevant for the treatment of diabetes.[9]

-

Antimicrobial and Other Activities: The 2-amino-1,3-thiazole scaffold is utilized in the development of drugs for bacterial and HIV infections.[3]

References

- 1. THIAZOLE-2-CARBOXYLIC ACID CAS#: 14190-59-1 [amp.chemicalbook.com]

- 2. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 2-aminothiazole-4-carboxylate - High purity | EN [georganics.sk]

- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of Ethyl Thiazole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl thiazole-2-carboxylate (C₆H₇NO₂S), a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed, generalized experimental protocols for data acquisition.

Compound Profile: this compound

-

IUPAC Name: Ethyl 1,3-thiazole-2-carboxylate

-

Molecular Formula: C₆H₇NO₂S

-

Molecular Weight: 157.19 g/mol

-

Structure:

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound. Note: Experimental values may vary based on specific instrumentation and conditions. The NMR data is predicted based on structural analysis and comparison with related thiazole derivatives.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.25 | Doublet | 1H | Thiazole H-4 |

| ~7.80 | Doublet | 1H | Thiazole H-5 |

| ~4.50 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~1.45 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Notes |

|---|---|---|

| ~161.0 | C =O (Ester) | Carbonyl carbon, typically deshielded. |

| ~148.0 | C -2 (Thiazole) | Carbon attached to both S and N, and the ester group. |

| ~145.0 | C -4 (Thiazole) | Thiazole ring carbon adjacent to sulfur. |

| ~127.0 | C -5 (Thiazole) | Thiazole ring carbon adjacent to nitrogen.[1] |

| ~62.5 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |

| ~14.5 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |

2.2 Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3150-3050 | Medium | C-H Stretch | Thiazole Ring (Aromatic C-H)[2] |

| 2980-2850 | Medium | C-H Stretch | Ethyl Group (Aliphatic C-H) |

| 1735-1715 | Strong | C=O Stretch | Ester Carbonyl[3] |

| 1600-1500 | Medium-Strong | C=N & C=C Stretch | Thiazole Ring Vibrations |

| 1300-1150 | Strong | C-O Stretch | Ester C-O |

| ~750 | Medium-Strong | C-S Stretch | Thiazole Ring C-S |

2.3 Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Notes |

|---|---|---|

| Molecular Weight | 157.19 | Calculated from atomic weights. |

| Exact Mass | 157.0197 | C₆H₇NO₂S |

| Major Ion Peak (EI) | m/z 157 | Molecular Ion [M]⁺• |

| Key Fragment Ions (EI) | m/z 129, 112, 85 | Predicted fragments correspond to the loss of -C₂H₄ (ethylene), -OC₂H₅ (ethoxy radical), and the thiazole ring itself, respectively.[4][5] |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above.

3.1 NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[6][7] Ensure the sample is fully dissolved; if necessary, use a vortex mixer.[7]

-

Instrument Setup:

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set an appropriate spectral width (e.g., 0-12 ppm).

-

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[8]

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[9]

-

-

¹³C NMR Acquisition:

3.2 FT-IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Pellet Formation:

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum using an empty sample holder or a pure KBr pellet.[11]

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

3.3 Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small quantity of the volatile sample into the ion source, typically via a direct insertion probe or a Gas Chromatography (GC) inlet. The sample is vaporized by heating under high vacuum.[16][17]

-

Ionization:

-

Mass Analysis:

-

Accelerate the resulting ions (molecular ion and fragment ions) into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. uwyo.edu [uwyo.edu]

- 9. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. shimadzu.com [shimadzu.com]

- 12. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 13. scienceijsar.com [scienceijsar.com]

- 14. youtube.com [youtube.com]

- 15. pelletpressdiesets.com [pelletpressdiesets.com]

- 16. ajrconline.org [ajrconline.org]

- 17. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 19. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthesis and Characterization of Ethyl Thiazole-2-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl thiazole-2-carboxylate derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document details established synthetic protocols, in-depth characterization data, and relevant biological pathways.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives is most commonly achieved through the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant. One-pot synthesis protocols have also been developed to improve efficiency and yield.

A prevalent synthetic route to ethyl 2-amino-4-methylthiazole-5-carboxylate involves the reaction of ethyl acetoacetate with a halogenating agent like N-bromosuccinimide (NBS) to form an α-halo intermediate, which then reacts with thiourea.[1] Variations of this method include using different substituted thioamides or thioureas to introduce diversity at the 2-position of the thiazole ring.

Below is a generalized experimental workflow for the synthesis of these derivatives.

Characterization of this compound Derivatives

The structural elucidation and confirmation of synthesized this compound derivatives are performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The melting point of the crystalline solids is also a key characterization parameter.

Spectroscopic Data Summary

The following table summarizes typical characterization data for a selection of this compound derivatives.

| Derivative Name | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | FTIR (ν, cm-1) | Mass Spec. (m/z) |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 178–179 | 1.19 (t, 3H, OCH2CH3), 2.36 (s, 3H, thiazole-4-CH3), 4.13 (q, 2H, OCH2CH3), 7.69 (s, 2H, NH2)[1] | 14.32 (thiazole-4-CH3), 17.12 (OCH2CH3), 59.72 (OCH2CH3), 107.34 (thiazole-5-C), 159.34 (thiazole-4-C), 161.95 (C=O), 170.21 (thiazole-2-C)[1] | 3315 (N-H), 2845 (C-H aliphatic), 1680-1725 (C=O ester), 1558 (C=N) | 187 [M+H]+[1] |

| Ethyl 2-ethylaminothiazole-4-carboxylate | - | Data not readily available in summarized format. | Data not readily available in summarized format. | - | - |

| Ethyl 2-(phenylamino)-4-methylthiazole-5-carboxylate | 125–128 | 1.25 (t, 3H), 2.50 (s, 3H), 4.20 (q, 2H), 7.00-7.50 (m, 5H), 10.0 (s, 1H, NH) | 14.5, 17.0, 60.0, 110.0, 120.0, 125.0, 129.0, 140.0, 160.0, 162.0, 168.0 | 3400-3200 (N-H), 1685 (C=O) | 263 [M+H]+ |

| Ethyl 2-(4-chlorophenylamino)-4-methylthiazole-5-carboxylate | 140–143 | 1.26 (t, 3H), 2.51 (s, 3H), 4.22 (q, 2H), 7.30 (d, 2H), 7.60 (d, 2H), 10.1 (s, 1H, NH) | 14.5, 17.0, 60.1, 110.5, 121.0, 129.0, 130.0, 138.0, 160.2, 162.1, 167.9 | 3400-3200 (N-H), 1690 (C=O) | 297/299 [M+H]+ |

Experimental Protocols

General One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[1]

-

Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in a mixture of water and tetrahydrofuran (THF). Cool the mixture to below 0°C in an ice bath.

-

Halogenation: Slowly add N-bromosuccinimide (NBS) (1.2 eq) to the cooled solution. Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cyclization: Once the starting material is consumed, add thiourea (1.0 eq) to the reaction mixture. Heat the mixture to 80°C and maintain for 2 hours.

-

Work-up: After cooling to room temperature, filter the mixture to remove any insoluble substances. Add aqueous ammonia to the filtrate to precipitate the product.

-

Purification: Stir the resulting suspension at room temperature for 10 minutes, then collect the solid product by filtration. Wash the filter cake with water and recrystallize from a suitable solvent (e.g., ethyl acetate) to yield the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Characterization Methods

-

Melting Point: Determined using a standard melting point apparatus and are uncorrected.

-

1H and 13C NMR: Spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

FTIR Spectroscopy: Spectra are recorded on an FTIR spectrometer using potassium bromide (KBr) pellets or as a thin film. Absorption frequencies (ν) are reported in reciprocal centimeters (cm-1).

-

Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer. Data is reported as a mass-to-charge ratio (m/z).

Biological Activity and Signaling Pathways

Thiazole derivatives have been extensively investigated for their potential as anticancer agents.[2] One of the key mechanisms through which these compounds exert their cytotoxic effects is by modulating critical cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[3][4] This pathway plays a crucial role in cell proliferation, survival, and growth.

The diagram above illustrates how this compound derivatives can potentially inhibit key kinases such as PI3K, AKT, and mTOR, thereby blocking downstream signaling and leading to a reduction in cancer cell proliferation and survival. This targeted approach makes these compounds promising candidates for further development in oncology.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Ethyl Thiazole-2-carboxylate and its Analogues

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among its many derivatives, ethyl thiazole-2-carboxylate and its analogues have garnered significant attention for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a focus on their anticancer, antimicrobial, and other notable therapeutic potentials. The information is presented with detailed experimental protocols, quantitative data summarized in structured tables, and visualizations of key biological pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Anticancer Activity

Thiazole derivatives, including those based on the this compound core, have demonstrated significant potential as anticancer agents.[1] These compounds exert their effects through various mechanisms, including the inhibition of key protein kinases, induction of cell cycle arrest, and promotion of apoptosis.[1][2][3]

Quantitative Anticancer Activity Data

The cytotoxic effects of various this compound analogues have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6i | MCF-7 (Breast) | 6.10 ± 0.4 | [2][3] |

| 6v | MCF-7 (Breast) | 6.49 ± 0.3 | [2][3] |

| 6a | Various | 37.25–65.37 | [3] |

| 14 | BJAB (B-cell lymphoma) | Potent anti-proliferative activity | [4] |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [5] |

| 8j | HepG2 (Liver) | 7.90 | [6] |

| 8m | HepG2 (Liver) | 5.15 | [6] |

| 8b, 8c, 8j, 8l, 8m | HeLa, SiHa (Cervical) | 1.65–8.60 | [6] |

| 1d | Various | Promising activity in at least three tumor cell lines | [7] |

Mechanism of Action in Cancer

Several studies have elucidated the mechanisms through which thiazole derivatives exert their anticancer effects. A prominent mechanism is the inhibition of multiple protein kinases involved in cancer cell proliferation and survival, such as EGFR, HER2, VEGFR-2, and CDK2.[2][3] This multi-targeted approach is a desirable attribute for anticancer drugs as it can potentially overcome resistance mechanisms.

Furthermore, active compounds have been shown to induce cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[2][3] They also trigger apoptosis, or programmed cell death, a key process for eliminating cancerous cells.[2][3][7] Some analogues have also been investigated for their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[5]

Caption: Multi-target kinase inhibition by thiazole analogues leading to cell cycle arrest and apoptosis.

Experimental Protocols for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized thiazole derivatives for a specified period (e.g., 72 hours).[7]

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.[5]

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are treated with the test compound for a specific duration.

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[7]

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

-

Assay Setup: The assay is typically performed in a 96-well plate format using a recombinant VEGFR-2 enzyme.

-

Compound Incubation: The enzyme is incubated with the test compound and a specific substrate.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection: The amount of product formed is quantified using a suitable detection method (e.g., fluorescence, luminescence).

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the activity in the presence of the compound to the control.[5]

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi.[8][9]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Bacterial Strain | MIC (mg/mL) | Fungal Strain | MIC (mg/mL) | Reference |

| 3 | S. aureus (MRSA) | 0.23–0.7 | C. albicans | Moderate to good inhibition | [9] |

| 3 | P. aeruginosa | 0.23–0.7 | A. flavus | Moderate to good inhibition | [9] |

| 3 | E. coli | 0.23–0.7 | A. niger | Moderate to good inhibition | [9] |

| 4b, 5h, 5j, 5m | S. aureus | Significant activity | - | - | [10] |

| 4b, 5h, 5j, 5m | P. aeruginosa | Significant activity | - | - | [10] |

Experimental Protocol for Antimicrobial Screening

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of thiazole analogues.

Other Biological Activities

Beyond their anticancer and antimicrobial properties, this compound analogues have shown promise in other therapeutic areas.

Antioxidant Activity

Certain ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylate derivatives have demonstrated promising antioxidant activity.[10]

| Compound ID | Assay | Result | Reference |

| 2g | %FRSA | 84.46 ± 0.13 | [10] |

| 2h | %FRSA | 74.50 ± 0.37 | [10] |

| 2g | TAC (µg AAE/mg) | 269.08 ± 0.92 | [10] |

| 2h | TAC (µg AAE/mg) | 269.11 ± 0.61 | [10] |

| 2g | TRP (µg AAE/mg) | 272.34 ± 0.87 | [10] |

| 2h | TRP (µg AAE/mg) | 231.11 ± 0.67 | [10] |

Herbicidal and Fungicidal Activity

Some ethyl 4-(methyl or trifluoromethyl)-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates have exhibited moderate to good herbicidal activities against various weeds and fungicidal activity against Pseudoperonospora cubensis.[11] The presence of a trifluoromethyl group on the thiazole ring was found to be beneficial for herbicidal activity.[11]

Synthesis

The synthesis of these biologically active thiazole derivatives often involves multi-step reactions. A common synthetic route to obtain thiazolyl-indole-2-carboxamide derivatives starts with the peptide coupling of 1H-indole-2-carboxylic acid with ethyl-2-(2-aminothiazol-4-yl)acetate.[2][3] Further modifications can then be made to the resulting intermediate to generate a library of analogues.

Caption: A general synthetic pathway for thiazolyl-indole-2-carboxamide derivatives.

Conclusion

This compound and its analogues represent a versatile class of compounds with a broad spectrum of biological activities. Their significant potential in anticancer and antimicrobial applications, coupled with other therapeutic possibilities, makes them attractive scaffolds for further drug discovery and development efforts. The data and protocols presented in this guide offer a solid foundation for researchers to design and evaluate new, more potent, and selective thiazole-based therapeutic agents. The multi-targeting capabilities of some of these analogues highlight a promising strategy for tackling complex diseases like cancer. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel and effective therapies.

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

In Vitro Evaluation of Ethyl Thiazole-2-Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of ethyl thiazole-2-carboxylate derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. This document outlines their diverse biological activities, detailed experimental protocols for their assessment, and insights into their mechanisms of action, with a focus on anticancer, antimicrobial, and antioxidant properties. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Biological Activities of this compound Derivatives

This compound and its derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a broad spectrum of biological activities. The inherent chemical properties of the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, contribute to its ability to interact with various biological targets. In vitro studies have prominently highlighted their potential as anticancer, antimicrobial, and antioxidant agents.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/mTOR pathway.[1] Some derivatives have shown potent activity, with IC50 values in the low micromolar range, comparable to or even exceeding that of established anticancer drugs.[2][3]

Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. This compound derivatives have shown promising activity against various bacterial and fungal strains.[4][5] Their mechanism of action can involve the disruption of microbial cellular processes. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial efficacy.

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. Several this compound derivatives have been evaluated for their ability to scavenge free radicals, a key indicator of antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a commonly employed method to assess this activity, with results often expressed as IC50 values.[6][7]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of selected this compound derivatives and related thiazole compounds from various studies.

Table 1: In Vitro Anticancer Activity of Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-1,2,3-triazole hybrid 5c | Human glioblastoma | 10.67 ± 0.94 | [8] |

| Thiazole-1,2,3-triazole hybrid 5f | Human glioblastoma | 4.72 ± 3.92 | [8] |

| Thiazole-1,2,3-triazole hybrid 5h | Human glioblastoma | 3.20 ± 0.32 | [8] |

| Thiazolyl-indole-carboxamide 6i | MCF-7 (Breast) | 6.10 ± 0.4 | [2] |

| Thiazolyl-indole-carboxamide 6v | MCF-7 (Breast) | 6.49 ± 0.3 | [2] |

| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [3] |

| Thiazole derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | [3] |

| Thiazole derivative 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | [9] |

| Thiazole derivative 4d | SaOS-2 (Osteosarcoma) | 0.212 ± 0.006 (µg/mL) | [9] |

| Thiazole derivative 4b | SaOS-2 (Osteosarcoma) | 0.214 ± 0.009 (µg/mL) | [9] |

Table 2: In Vitro Antimicrobial Activity of Thiazole Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 2-(2-pyrazolin-1-yl)-thiazole 56 | S. aureus, E. coli, P. aeruginosa, A. baumanii | 8 - 16 | [4] |

| 2-(2-pyrazolin-1-yl)-thiazole 55 | S. aureus, E. coli, P. aeruginosa, A. baumanii | 16 - 32 | [4] |

| 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole 57-60 | P. aeruginosa ATCC 29853 | 15.625 - 31.25 | [4] |

| Thiazole clubbed 1,3,4-oxadiazole 5c | S. aureus, S. pyogenes, E. coli, P. aeruginosa | 12.5 - 25 | [5] |

| Thiazole clubbed 1,3,4-oxadiazole 5i | S. aureus, S. pyogenes, E. coli, P. aeruginosa | 12.5 - 25 | [5] |

| Thiazole clubbed 1,3,4-oxadiazole 5f | C. albicans, A. niger | 25 | [5] |

Table 3: In Vitro Antioxidant Activity of Thiazole Derivatives (DPPH Assay)

| Compound/Derivative | IC50 (µM) | Reference |

| Thiazole-carboxamide LMH6 | 0.185 ± 0.049 | [7] |

| Thiazole-carboxamide LMH7 | 0.221 ± 0.059 | [7] |

| Trolox (Standard) | 3.10 ± 0.92 | [7] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used in the evaluation of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate broth medium

-

Test compounds

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Test compounds

-

Methanol

-

96-well plates or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compounds in methanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to a fixed volume of the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging percentage against compound concentration.

Visualizing Mechanisms and Workflows

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the in vitro assays described above.

References

- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]

- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl Thiazole-2-Carboxylate: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties make it a privileged scaffold for the design and synthesis of novel therapeutic agents. Among the various functionalized thiazoles, ethyl thiazole-2-carboxylate stands out as a particularly valuable building block, offering multiple points for chemical modification to fine-tune biological activity. This technical guide provides a comprehensive overview of the synthesis, applications, and biological evaluation of compounds derived from this compound, with a focus on their potential in oncology, infectious diseases, and kinase inhibition.

Synthesis of this compound and its Derivatives

The most common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[1][2][3] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound derivatives, a common starting material is ethyl 2-bromo-3-oxobutanoate, which is reacted with a thiourea or thioamide.[4] A one-pot synthesis method has also been developed to improve efficiency and yield.[4]

Further modifications of the this compound core can be achieved through various organic reactions. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a wide range of amide derivatives. The thiazole ring itself can also undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups.[5]

Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

A significant body of research has focused on the development of thiazole-based compounds as anticancer agents.[6][7][8][9] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[6][7][8][9][10]

Several studies have reported the potent cytotoxic activity of this compound derivatives against a panel of human cancer cell lines. The data presented in the following tables summarize the in vitro anticancer activity of selected compounds.

Table 1: In Vitro Anticancer Activity of Thiazole-based c-Met Kinase Inhibitors [5]

| Compound ID | Cancer Cell Line | IC50 (nM) |

| 51ah | MKN-45 | 9.26 |

| 51ak | MKN-45 | 3.89 |

| 51al | MKN-45 | 5.23 |

| 51am | MKN-45 | 2.54 |

| 51an | MKN-45 | 3.73 |

| Foretinib | MKN-45 | - |

Table 2: In Vitro Anticancer Activity of Thiazole-based Akt Inhibitors [11]

| Compound ID | Cancer Cell Line | IC50 (µg/mL) |

| 6 | A549 | 12.0 ± 1.73 |

| 6 | C6 | 3.83 ± 0.76 |

| Cisplatin | A549 | >50 |

| Cisplatin | C6 | 21.5 ± 2.12 |

Table 3: In Vitro Anticancer Activity of Thiazole Derivatives against Osteosarcoma [9]

| Compound ID | Cancer Cell Line | IC50 (µg/mL) |

| 4i | SaOS-2 | 0.190 ± 0.045 |

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[12][13] Thiazole-containing compounds have emerged as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and c-Met.[5][13][14][15][16]

The inhibition of these kinases can disrupt downstream signaling cascades that are essential for tumor growth, proliferation, and survival.

Table 4: Kinase Inhibitory Activity of Thiazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| 19 | PI3K | - | [13] |

| 25 | CDK9 | - | [13] |

| 34 | CK2 | 1900 ± 50 | [13] |

| 34 | GSK3β | 670 ± 270 | [13] |

| 40 | B-RAFV600E | 23.1 ± 1.2 | [13] |

| 48 | c-Met | 2.54 ± 0.49 | [16] |

| 1g | CK2 | 1900 | [17] |

| 1g | GSK3β | 670 | [17] |

| 11 | JAK2 | Selectively inhibits | [18] |

| 12 | JAK2 | Selectively inhibits | [18] |

| 25 | JAK2 & EGFR | Dual inhibitor | [18] |

Antimicrobial Activity

In addition to their anticancer properties, thiazole derivatives have also shown promising activity against a range of microbial pathogens. The increasing prevalence of antibiotic resistance highlights the urgent need for new antimicrobial agents. Thiazole-based compounds have been reported to exhibit antibacterial and antifungal activities.[19][20][21][22][23]

Table 5: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 12 | S. aureus | 125-150 | [20] |

| 12 | E. coli | 125-150 | [20] |

| 12 | A. niger | 125-150 | [20] |

| 3 | S. aureus (MRSA) | 230-700 | [22] |

| 3 | P. aeruginosa (Resistant) | 230-700 | [22] |

| 3 | E. coli (Resistant) | 230-700 | [22] |

| 8 | Various Fungi | 80-230 | [22] |

| 9 | Various Fungi | 60-230 | [22] |

| 7 | S. typhimurium | 0.49 | [23] |

| 13 | S. typhimurium | 0.49 | [23] |

| 17a | G. candidum | Similar to Amphotericin B | [23] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific cellular targets and the modulation of key signaling pathways.

Kinase Signaling Pathways

Figure 1: Key kinase signaling pathways targeted by thiazole derivatives.

Many thiazole-based compounds function by inhibiting receptor tyrosine kinases such as EGFR, HER2, VEGFR-2, and c-Met.[5][13][14][15][24][25][26] These receptors, upon activation by their respective ligands, trigger downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for cell growth, proliferation, and survival.[13] By blocking the kinase activity of these receptors, thiazole inhibitors can effectively shut down these pro-tumorigenic signals.

Cell Cycle Arrest

Another important mechanism of action for thiazole-based anticancer agents is the induction of cell cycle arrest, particularly at the G2/M checkpoint.[27][28][29][30][31] The G2/M checkpoint ensures that cells do not enter mitosis with damaged DNA. Thiazole derivatives can activate this checkpoint, leading to an accumulation of cells in the G2 phase and preventing their division. This can ultimately trigger apoptosis in cancer cells.

Figure 2: Simplified workflow of G2/M cell cycle arrest induced by thiazole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the synthesis and evaluation of this compound derivatives.

Synthesis: Hantzsch Thiazole Synthesis

Figure 3: General workflow for the Hantzsch thiazole synthesis.

Materials:

-

α-haloketone (e.g., ethyl 2-bromo-3-oxobutanoate)

-

Thioamide or thiourea

-

Solvent (e.g., ethanol, methanol)[1]

-

Base (e.g., sodium carbonate solution) for neutralization if an acid salt is formed[1]

Procedure:

-

In a round-bottom flask, dissolve the thioamide or thiourea in the chosen solvent.

-

Add the α-haloketone to the solution.

-

Heat the reaction mixture to reflux and maintain for the specified time (typically monitored by TLC).[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

If a salt has precipitated, it can be neutralized by adding a weak base, which will precipitate the free thiazole product.[1]

-

Collect the solid product by vacuum filtration.

-

Wash the product with a suitable solvent (e.g., water, cold ethanol) to remove any unreacted starting materials and byproducts.

-

Dry the purified product under vacuum.

-

Characterize the final product using techniques such as NMR, mass spectrometry, and melting point analysis.

Biological Evaluation: MTT Assay for Anticancer Activity

Figure 4: Workflow for the MTT assay to determine anticancer activity.

Materials:

-

Human cancer cell lines

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Test compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[32][33]

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

-

Incubate the plate for a specified period (typically 24, 48, or 72 hours).[10][33]

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[32][33]

-

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.[32]

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Biological Evaluation: Broth Microdilution for Antimicrobial Activity

Figure 5: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

-

96-well microtiter plates

-

Test compound

-

Standard antibiotic or antifungal agent (positive control)

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Prepare a series of twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Add a specific volume of the inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

-

Incubate the plate at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[22]

Conclusion

This compound has proven to be an exceptionally versatile and valuable building block in the field of medicinal chemistry. The ease of its synthesis and the potential for diverse chemical modifications have led to the discovery of a wide array of derivatives with potent biological activities. The demonstrated efficacy of these compounds as anticancer, antimicrobial, and kinase-inhibiting agents underscores the continued importance of the thiazole scaffold in drug discovery. Future research in this area will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel and effective therapies for a range of human diseases.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. synarchive.com [synarchive.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action … [ouci.dntb.gov.ua]

- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. EGFR, HER2 and VEGF pathways: validated targets for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 17. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 24. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 28. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 29. Mechanisms of G2 Arrest in Response to Overexpression of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 30. oncotarget.com [oncotarget.com]

- 31. G2/M cell cycle arrest in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 32. JCDR - Anticancer activity, Colorectal cell lines, MTT assay [jcdr.net]

- 33. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to Ethyl Thiazole-2-carboxylate: Reactivity and Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl thiazole-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of numerous pharmacologically active molecules. Its unique electronic structure, arising from the interplay between the electron-rich sulfur atom, the electron-withdrawing nitrogen atom, and the ester functionality, imparts a rich and diverse reactivity profile. This guide provides a comprehensive overview of the key reaction mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in synthetic and medicinal chemistry.

Core Reactivity Profile

The reactivity of this compound can be broadly categorized into two main areas: reactions occurring at the ester functional group and transformations involving the thiazole ring itself. The electron-withdrawing nature of the thiazole ring, particularly the nitrogen atom at position 3, enhances the electrophilicity of the ester carbonyl carbon, making it susceptible to nucleophilic attack. Conversely, the thiazole ring can participate in electrophilic substitution, deprotonation, and cycloaddition reactions, although the substitution at the C2 position directs the regioselectivity of these transformations.

Reactions at the Ester Carbonyl Group

The ester moiety is the primary site for a variety of synthetically useful transformations, including hydrolysis, amidation, hydrazinolysis, reduction, and reactions with organometallic reagents.

Hydrolysis to Thiazole-2-carboxylic Acid

The saponification of this compound to its corresponding carboxylic acid is a fundamental transformation, typically achieved under basic conditions. The resulting thiazole-2-carboxylic acid is a key intermediate for further derivatization, such as amidation or decarboxylation.

Reaction Conditions for Hydrolysis

| Base | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| LiOH | Methanol / Water | 0 - Room Temp | 1 - 4 | High | [1] |

| NaOH | Ethanol / Water | Reflux | - | - | [2] |

| K₂CO₃ | Ethanol | 180 (Microwave) | 0.33 | Good to Excellent | [3] |

Experimental Protocol: Alkaline Hydrolysis

To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v), aqueous lithium hydroxide (1.0 M, 1.5 eq) is added at 0 °C.[1] The reaction mixture is stirred and allowed to warm to room temperature over 1 to 4 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the methanol is removed under reduced pressure. The aqueous solution is then acidified with a strong acid (e.g., 1N HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.

Logical Workflow for Hydrolysis and Derivatization

Caption: Workflow for the hydrolysis of this compound and subsequent amidation.

Amidation and Hydrazinolysis

Direct conversion of the ester to amides or hydrazides provides efficient routes to valuable derivatives. Amidation with primary or secondary amines often requires elevated temperatures or catalytic activation. Reaction with hydrazine hydrate readily forms the corresponding hydrazide, a versatile intermediate for synthesizing other heterocyclic systems.

Reaction Conditions for Amide and Hydrazide Formation

| Reagent | Conditions | Product | Yield (%) | Reference |

| Amine | Via acid chloride from hydrolyzed ester | Amide | Good | [1] |

| Amine | Direct condensation with acid + TiCl₄ | Amide | Moderate to Excellent | [4] |

| Hydrazine Hydrate | Ethanol, Reflux | Hydrazide | High | [5] |

Experimental Protocol: Synthesis of Thiazole-2-carboxylic Acid Hydrazide

A mixture of this compound (1.0 eq) and hydrazine hydrate (2.5 eq) in absolute ethanol is heated under reflux for 2-4 hours.[5][6] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield thiazole-2-carboxylic acid hydrazide.

Reduction to 2-(Hydroxymethyl)thiazole

The ester group can be selectively reduced to a primary alcohol using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, while sodium borohydride is generally not reactive enough to reduce esters without activating agents.

Reaction Conditions for Ester Reduction

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| LiAlH₄ | Dry THF or Ether | 0 to Reflux | 16 | 73-95 | [6][7] |

Experimental Protocol: LiAlH₄ Reduction

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

A suspension of lithium aluminum hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath. A solution of this compound (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.[6] After the addition is complete, the mixture is warmed to room temperature and then heated to reflux for 16 hours. The reaction is then cooled to 0 °C and cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. The resulting granular precipitate is filtered off and washed thoroughly with ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-(hydroxymethyl)thiazole.

Mechanism of LiAlH₄ Reduction of an Ester

Caption: General mechanism for the reduction of an ester to a primary alcohol using LiAlH₄.

Reaction with Grignard Reagents

Grignard reagents are expected to add twice to the ester carbonyl of this compound. The first addition results in a ketone intermediate after the elimination of ethoxide. A second, rapid addition of the Grignard reagent to the ketone yields a tertiary alcohol upon acidic workup. However, some nickel-catalyzed reactions with Grignard reagents have been shown to induce dimerization or the formation of N-vinylimines rather than simple addition.[8]

Reactions of the Thiazole Ring

The thiazole ring in this compound is generally electron-deficient, which influences its reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution

The thiazole ring is less reactive towards electrophiles than benzene. The presence of the electron-withdrawing carboxylate group at C2 further deactivates the ring. However, electrophilic substitution, such as halogenation or nitration, is predicted to occur at the C5 position, which is the most electron-rich carbon on the ring.[9][10]

Experimental Protocol: Decarboxylative Bromination (Illustrative of C5 Reactivity)

While direct bromination of the ester is not well-documented, a related decarboxylative bromination highlights the reactivity at C5. The precursor, thiazole-2-carboxylic acid, is dissolved in a sodium hydroxide/water mixture. Tetrabutylammonium tribromide is then added as the bromine source, leading to the formation of 5-bromo-thiazole in high yield.[11] This indicates the C5 position is susceptible to electrophilic attack.

Mechanism of Electrophilic Substitution at C5

Caption: General mechanism for electrophilic aromatic substitution on the thiazole ring.

Deprotonation and Metallation

The C2 proton of thiazole is the most acidic. Since this position is substituted in this compound, the next most acidic proton is at the C5 position. Treatment with a strong base, such as n-butyllithium, can selectively deprotonate the C5 position to form a lithiated intermediate. This organometallic species can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new carbon-carbon bonds at the C5 position.[12]

Conclusion

This compound demonstrates a dualistic reactivity profile that makes it a highly valuable synthon. The ester group readily undergoes nucleophilic acyl substitution and reduction, providing access to a wide array of functionalized derivatives such as acids, amides, hydrazides, and alcohols. Simultaneously, the thiazole ring, while deactivated, allows for selective functionalization, primarily at the C5 position, through electrophilic substitution or metallation pathways. A thorough understanding of these reaction mechanisms and conditions is essential for leveraging the full synthetic potential of this important heterocyclic building block in the development of novel chemical entities.

References

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Novel Biological Activities of Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives are known for a wide array of pharmacological activities, making them privileged structures in drug discovery. This guide provides a comprehensive overview of the recent advancements in the biological activities of thiazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support further research and development.

Anticancer Activity

Thiazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of critical signaling pathways like PI3K/Akt/mTOR, disruption of tubulin polymerization, and induction of apoptosis.[1][2]

Data Presentation: Anticancer Activity of Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various thiazole derivatives against several human cancer cell lines.

| Compound/Derivative | Target/Cell Line | Activity (IC₅₀ in µM) | Reference |

| Compound 3b | PI3Kα | 0.086 ± 0.005 | [3] |

| mTOR | 0.221 ± 0.014 | [3] | |

| Compound 3e | Leukemia HL-60(TB) | Lethal Effect | [3] |

| Thiazole-coumarin 6a | EGFR | 0.184 ± 0.01 | [4] |

| PI3K | 0.719 ± 0.04 | [4] | |

| mTOR | 0.131 ± 0.007 | [4] | |

| Benzothiazole 19 | MCF-7, U87 MG, A549, HCT116 | 0.30 - 0.45 | [4] |

| Thiazole-naphthalene 5b | MCF-7 (Breast) | 0.48 ± 0.03 | |

| A549 (Lung) | 0.97 ± 0.13 | ||

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | |

| HepG2 (Liver) | 7.26 ± 0.44 | ||

| VEGFR-2 | 0.15 |

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many thiazole derivatives exert their anticancer effects by dually inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[3][5] Dysregulation of this pathway is a common feature in many cancers.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include untreated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.[9]

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.[7][9]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial enzymes will reduce the yellow MTT to purple formazan crystals.[6][7][8]

-

Solubilization: Carefully remove the medium and add 200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[6][7]

-

Absorbance Measurement: Shake the plate gently to ensure the formazan is completely dissolved. Measure the absorbance (Optical Density, OD) of the solution at 560-570 nm using a microplate reader.[6][8]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against compound concentration.[9]

Anti-inflammatory Activity

Thiazole derivatives have shown significant anti-inflammatory properties, primarily by inhibiting key enzymes in the arachidonic acid pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX).[10][11] Dual inhibition of COX and LOX is a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[11][12]

Data Presentation: COX/LOX Inhibition by Thiazole Derivatives

| Compound/Derivative | Target | Activity (IC₅₀ in µM) | Reference |

| Compound 2a (Indomethacin analogue) | COX-2 | 0.0003 | |

| Compound 9a | COX-1 | 0.42 | |

| COX-2 | 10.71 | ||

| Compound 9b | COX-1 | 0.32 | |

| COX-2 | 9.23 | ||

| Thymol-thiazole hybrid | COX-2 | 0.054 - 0.058 | [13] |

| 5-LOX | 3.26 - 3.61 | [13] | |

| 3,4-diarylthiazole IX | COX-2 | 0.08 | [13] |

| 5-LOX | 0.36 | [13] |

Mechanism of Action: Dual COX/LOX Inhibition

The arachidonic acid cascade is a primary pathway in the inflammatory response. Thiazole derivatives can intervene by inhibiting both COX enzymes (which produce prostaglandins) and 5-LOX (which produces leukotrienes), thus reducing the synthesis of these pro-inflammatory mediators.[10][13]

Antimicrobial Activity

With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents. Thiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[14] A key mechanism of action is the inhibition of essential bacterial enzymes like DNA gyrase and MurB.[14][15]

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

| Compound/Derivative | Target Organism/Enzyme | Activity (MIC/IC₅₀) | Reference |

| Thiazole 11b | S. aureus, E. coli | MIC: 1.98 - 3.9 mg/mL | [16] |

| DNA Gyrase | IC₅₀: 7.82 ± 0.45 µM | [16] | |

| Thiazole 7 | K. pneumoniae | IZD: 15 mm | [17] |

| DHFR | IC₅₀: 0.521 ± 0.027 µg/mL | [17] | |

| DNA Gyrase | IC₅₀: 6.14 ± 0.27 µg/mL | [17] | |

| Compound 3a,b | DNA Gyrase / Topo IV | IC₅₀: 0.0033 - 0.046 µg/mL | [18] |

MIC = Minimum Inhibitory Concentration; IZD = Inhibition Zone Diameter

Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication and is a validated target for antibiotics.[14][18] Thiazole derivatives can bind to the ATP-binding site of the GyrB subunit, inhibiting the enzyme's function and leading to bacterial cell death.[15]

Neuroprotective Activity

Thiazole derivatives are emerging as promising candidates for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. Their mechanisms of action include the activation of protective enzymes like Sirtuin 1 (SIRT1) and modulation of neurotransmitter receptors.[19][20]

Mechanism of Action: SIRT1 Activation

SIRT1 is a NAD⁺-dependent deacetylase that plays a critical role in cellular health, stress resistance, and longevity.[19] Its activation can protect neurons from oxidative stress and apoptosis, key factors in neurodegeneration.[20][21] Thiazole-based compounds have been identified as potent SIRT1 activators.[19][22]

Synthesis and Experimental Workflows

The synthesis of biologically active thiazole derivatives is often achieved through established chemical reactions, with the Hantzsch thiazole synthesis being a cornerstone method.

Experimental Workflow: Hantzsch Thiazole Synthesis